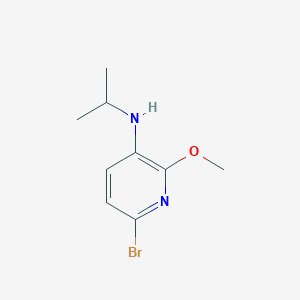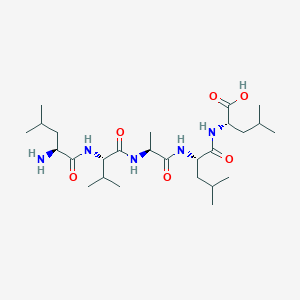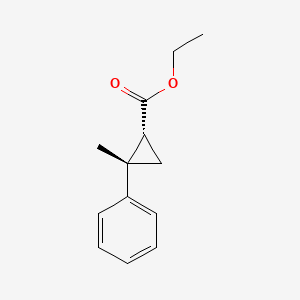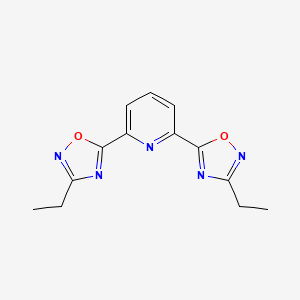
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 1,2,4-oxadiazole rings at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the oxadiazole rings.
科学的研究の応用
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Pyridine Derivatives: Compounds with pyridine rings substituted at various positions can have similar reactivity and applications.
Uniqueness
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of two oxadiazole rings at specific positions on the pyridine ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
593279-48-2 |
|---|---|
分子式 |
C13H13N5O2 |
分子量 |
271.27 g/mol |
IUPAC名 |
3-ethyl-5-[6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13N5O2/c1-3-10-15-12(19-17-10)8-6-5-7-9(14-8)13-16-11(4-2)18-20-13/h5-7H,3-4H2,1-2H3 |
InChIキー |
AGVVQFMVENFFBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=N1)C2=NC(=CC=C2)C3=NC(=NO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


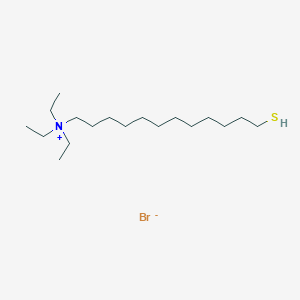
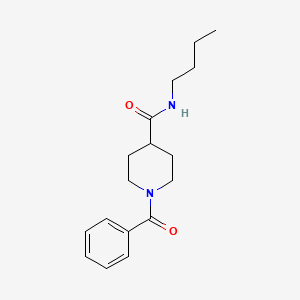
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
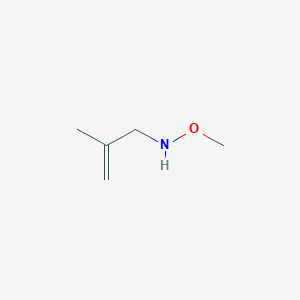
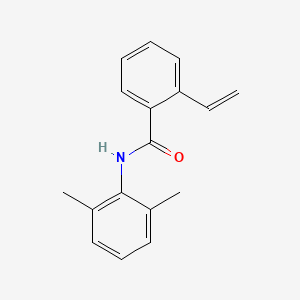
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
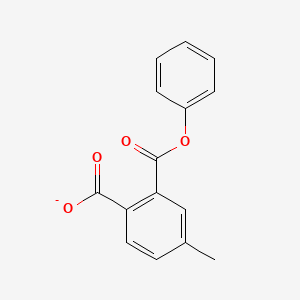

![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
